molecular formula C13H8F2O2 B8320837 3-(2,4-Difluorophenoxy)benzaldehyde

3-(2,4-Difluorophenoxy)benzaldehyde

Cat. No.: B8320837
M. Wt: 234.20 g/mol
InChI Key: ZXVHGHDQGWPGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the meta position with a 2,4-difluorophenoxy group. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing properties of fluorine, which enhance stability and modulate reactivity. The phenoxy linkage introduces steric and electronic effects that influence its interactions in synthetic pathways, such as condensation reactions or as a precursor for bioactive molecules .

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-4-5-13(12(15)7-10)17-11-3-1-2-9(6-11)8-16/h1-8H

InChI Key

ZXVHGHDQGWPGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

4-(2,3-Difluorophenyl)benzaldehyde
  • Structure : Benzaldehyde substituted with a 2,3-difluorophenyl group at the para position.
  • Key Differences: Unlike 3-(2,4-Difluorophenoxy)benzaldehyde, the fluorine atoms are directly attached to the phenyl ring rather than a phenoxy group. This reduces steric hindrance but increases electron-withdrawing effects at the aromatic core.
  • Applications : Used in medicinal chemistry for kinase inhibitor synthesis .
4-(Difluoromethoxy)-3-methoxybenzaldehyde
  • Structure : Benzaldehyde with a difluoromethoxy group at the para position and a methoxy group at the meta position.
  • Key Differences: The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than the phenoxy-difluoro substituent, altering reactivity in nucleophilic additions. The methoxy group introduces hydrogen-bonding capacity.
  • Reactivity: Lower electrophilicity compared to this compound due to reduced electron withdrawal .
3-(Trifluoromethoxy)benzaldehyde
  • Structure : Benzaldehyde with a trifluoromethoxy (-OCF₃) group at the meta position.
  • Key Differences: The trifluoromethoxy group is more electron-withdrawing than the 2,4-difluorophenoxy group, leading to higher stability but reduced solubility in polar solvents.
  • Synthetic Utility : Preferred in reactions requiring strong deactivation of the aromatic ring .

Substituent Position and Electronic Effects

Compound Substituent Position Key Substituent Electronic Effect Reactivity Trend
This compound Meta 2,4-Difluorophenoxy Moderate electron withdrawal Intermediate electrophilicity
4-(2,3-Difluorophenyl)benzaldehyde Para 2,3-Difluorophenyl Strong electron withdrawal High electrophilicity
4-(Difluoromethoxy)benzaldehyde Para Difluoromethoxy Mild electron withdrawal Low electrophilicity
3-Methylbenzaldehyde Meta Methyl Electron-donating Low electrophilicity

Notes:

  • Electron-withdrawing groups (e.g., -F, -OCF₃) increase the aldehyde's electrophilicity, enhancing reactivity in condensations (e.g., with amines or hydrazines) .
  • Steric effects from bulky substituents (e.g., phenoxy groups) may hinder nucleophilic attack at the aldehyde carbonyl.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Solubility Melting Point (Estimated)
This compound 250.2 Low (lipophilic) 80–90°C
4-(2,3-Difluorophenyl)benzaldehyde 218.2 Moderate 60–70°C
3-(Trifluoromethoxy)benzaldehyde 204.1 Low 95–105°C
4-Hydroxybenzaldehyde 122.1 High (polar solvents) 115–118°C

Notes:

  • Fluorine atoms and phenoxy groups increase hydrophobicity, reducing aqueous solubility .
  • Melting points are elevated in trifluoromethoxy derivatives due to stronger intermolecular forces .

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